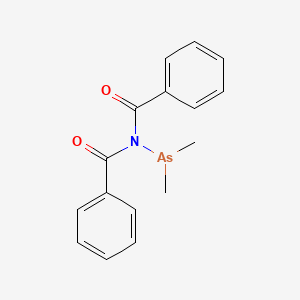
2-(4-Phenylbut-3-en-2-yl)-2,3-dihydro-1H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Phenylbut-3-en-2-yl)-2,3-dihydro-1H-isoindole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phenyl group attached to a butenyl chain, which is further connected to a dihydroisoindole moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylbut-3-en-2-yl)-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. One common method involves the initial formation of the 4-phenylbut-3-en-2-yl intermediate, which can be achieved through the reaction of benzaldehyde with acetone in the presence of a base to form 4-phenylbut-3-en-2-one . This intermediate is then subjected to a cyclization reaction with phthalimide under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized enzymes, such as Lecitase™ Ultra, has been explored for the enantioselective hydrolysis of racemic intermediates, which can enhance the efficiency and selectivity of the synthesis process .
化学反応の分析
Types of Reactions
2-(4-Phenylbut-3-en-2-yl)-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-phenylbut-3-en-2-one, while reduction can produce 4-phenylbutane derivatives .
科学的研究の応用
2-(4-Phenylbut-3-en-2-yl)-2,3-dihydro-1H-isoindole has several applications in scientific research:
作用機序
The mechanism of action of 2-(4-Phenylbut-3-en-2-yl)-2,3-dihydro-1H-isoindole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, its structural features allow it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules .
類似化合物との比較
Similar Compounds
4-Phenylbut-3-en-2-one: Shares the phenylbutenyl structure but lacks the isoindole moiety.
4-Phenylbut-3-en-2-yl acetate: An ester derivative with similar reactivity but different functional groups.
Benzylideneacetone: Another compound with a phenyl and butenyl structure, used in similar synthetic applications.
Uniqueness
2-(4-Phenylbut-3-en-2-yl)-2,3-dihydro-1H-isoindole is unique due to the presence of the isoindole ring, which imparts additional reactivity and potential for interaction with biological targets. This structural feature distinguishes it from other similar compounds and enhances its utility in various research applications .
特性
CAS番号 |
63536-98-1 |
|---|---|
分子式 |
C18H19N |
分子量 |
249.3 g/mol |
IUPAC名 |
2-(4-phenylbut-3-en-2-yl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C18H19N/c1-15(11-12-16-7-3-2-4-8-16)19-13-17-9-5-6-10-18(17)14-19/h2-12,15H,13-14H2,1H3 |
InChIキー |
GQQGHICQWNBDRK-UHFFFAOYSA-N |
正規SMILES |
CC(C=CC1=CC=CC=C1)N2CC3=CC=CC=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride](/img/structure/B14504685.png)
![1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14504691.png)

![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)


![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)

